molecular formula C21H20N2O2 B5574094 N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide CAS No. 6080-41-7

N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5574094
CAS No.: 6080-41-7
M. Wt: 332.4 g/mol
InChI Key: LVKYEBOGFSAQOL-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide is a chemical compound with the molecular formula C21H20N2O2 . This substance is offered for research and development purposes in laboratory settings. As an acetamide derivative featuring an anilinophenyl group, this compound is part of a class of chemicals that are of significant interest in organic and fine chemical synthesis. Researchers may investigate this compound as a potential building block or intermediate in the development of more complex molecules with specialized properties. Related anilinophenyl compounds are studied for applications in polymer science and materials chemistry, such as in the development of antioxidants for elastomers . The structure of this compound suggests potential for exploration in various fields, including medicinal chemistry and materials science. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own thorough safety and stability assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-16-6-5-9-20(14-16)25-15-21(24)23-19-12-10-18(11-13-19)22-17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKYEBOGFSAQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350160
Record name N-(4-Anilinophenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6080-41-7
Record name N-(4-Anilinophenyl)-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide

Retrosynthetic Analysis of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.in

For this compound, two primary functional groups offer logical points for disconnection: the amide bond and the ether bond.

Amide C-N Disconnection: The most common and strategically sound disconnection for an amide is the cleavage of the carbonyl-nitrogen bond. lkouniv.ac.in This is the reverse of an amide bond formation reaction. This disconnection yields two primary synthons: an acyl cation and an amino anion. These idealized fragments correspond to tangible precursor molecules.

Ether C-O Disconnection: A secondary disconnection can be made at the ether linkage within the phenoxyacetamide moiety. This corresponds to the reverse of a Williamson ether synthesis. This approach breaks the C-O bond, leading to a phenoxide anion and a carbon-based electrophile.

Applying these disconnections to the target molecule suggests two main retrosynthetic pathways, as illustrated below.

Figure 1: Retrosynthetic Disconnections

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry offers several advanced techniques that align with the principles of green chemistry, such as reduced reaction times, increased energy efficiency, and the minimization of solvents and catalysts. These methods have been explored for the synthesis of various acetamide (B32628) derivatives, showcasing their potential applicability for this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netjchps.com This technique utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. For the synthesis of related acetamide and heterocyclic compounds, microwave-assisted approaches have proven to be simple, clean, fast, and economical. researchgate.netnih.gov Reactions that traditionally require several hours of refluxing can often be completed in a matter of minutes under microwave irradiation. nih.govnanobioletters.com This rapid heating can minimize the formation of by-products, simplifying purification processes. jchps.com The efficiency of microwave synthesis often allows for reactions to be conducted under solvent-free conditions, further enhancing its green credentials. nih.gov

Comparative Synthesis Data for Acetamide Derivatives

Method Reaction Time Yield (%) Conditions
Conventional Heating 10–36 hours Moderate Reflux

| Microwave Irradiation | < 15 minutes | 78–95% | Solvent or Solvent-free |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. nih.govnih.gov This method is recognized as an economical and efficient green chemistry tool, often allowing reactions to be conducted at room temperature, thus avoiding harsh thermal conditions. researchgate.net For various acetamide derivatives, the application of ultrasound has resulted in significantly shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.net The sonication process enhances mass transfer and activates the reacting species, promoting faster conversion to the desired product. nih.govresearchgate.net

Catalyst-Free and Solvent-Free Approaches

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green organic synthesis. These approaches minimize waste and reduce the environmental impact associated with traditional chemical processes. Microwave irradiation is particularly conducive to solvent-free reactions, where reactants are mixed and irradiated directly, often in a solid state. researchgate.netnih.gov Several one-pot, multi-component reactions have been successfully carried out under these conditions to produce complex heterocyclic molecules, demonstrating high atom economy and tolerance for various functional groups. nih.gov By eliminating the need for a catalyst and a solvent, these methods simplify the reaction setup and the subsequent work-up procedure, making them highly efficient and environmentally benign. nih.gov

Purification and Isolation Strategies for Synthetic Intermediates and Final Compound

The isolation and purification of the target compound and its synthetic intermediates are critical steps to ensure high purity. A combination of chromatographic and non-chromatographic techniques is typically employed.

Chromatographic Purification Techniques

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. mdpi.com In the synthesis of related N-phenylacetamide derivatives, silica (B1680970) gel is commonly used as the stationary phase. mdpi.com A solvent system, or eluent, is chosen to separate the desired compound from unreacted starting materials and by-products based on differences in polarity. For instance, a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) has been effectively used as an eluent to isolate acetamide products. mdpi.com The progress of the purification can be monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound.

Common Chromatographic Parameters for Acetamide Derivatives

Technique Stationary Phase Mobile Phase (Eluent)
Column Chromatography Silica Gel (70–230 mesh) Dichloromethane:Ethyl Acetate (9:1)

| Thin-Layer Chromatography | Silica Gel | Chloroform:Methanol (9:1) |

Recrystallization and Precipitation Methods

Recrystallization is a primary technique for purifying solid organic compounds. nih.gov The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of high-purity crystals. jcbsc.org The choice of solvent is crucial; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. jcbsc.org For various acetamide compounds, recrystallization from solvents like ethanol, water, or binary mixtures such as ethanol-water or ethanol-DMF has proven effective in yielding a purified solid product. jchps.comnih.govnih.gov Precipitation, often induced by pouring the reaction mixture into a non-solvent like ice-cold water, is another common method for the initial isolation of the crude product before further purification by recrystallization. jcbsc.orgnih.gov

Design and Synthesis of this compound Analogues and Derivatives

The chemical scaffold of this compound presents multiple sites for structural modification, allowing for the systematic design and synthesis of analogues and derivatives. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. The synthetic strategies generally involve multi-step processes starting from commercially available precursors. Key regions for derivatization include the anilino moiety, the methylphenoxy group, and the central acetamide linker.

Modifications on the Anilino Moiety

The anilino-phenyl portion of the molecule, derived from 4-aminodiphenylamine (or its synthetic equivalent, N-phenyl-p-phenylenediamine), is a prime target for chemical modification. Synthetic approaches often begin with a substituted p-phenylenediamine (B122844) or 4-nitroaniline (B120555) derivative, which is later elaborated to introduce the desired functionality.

One common strategy involves introducing substituents onto the terminal phenyl ring of the anilino group. For instance, the synthesis of related N-phenylacetamide derivatives has been achieved starting from p-phenylenediamine. This process can involve aniline (B41778) protection, followed by amide formation and deprotection to yield a 4-amino-N-phenylacetamide intermediate. nih.gov This intermediate serves as a versatile platform for further reactions. For example, it can be converted into an isothiocyanate, then a thiourea, and finally condensed with α-halocarbonyl compounds to introduce heterocyclic moieties like arylthiazoles onto the anilino-phenyl backbone. nih.gov

Another approach involves the use of precursors like 4-(4-nitrophenoxy)aniline, which can be prepared from the reaction of 4-aminophenol (B1666318) and 4-nitrofluorobenzene. researchgate.net The resulting aniline derivative can then be acetylated to form the corresponding acetamide. This method allows for the introduction of a nitro group, which can be subsequently reduced to an amino group for further derivatization.

Modifications can also include the introduction of imines through the condensation of an aldehyde-functionalized precursor with anilines. For example, N-(4-formylphenyl)acetamide can be reacted with substituted anilines, such as 4-methylaniline, to form Schiff base derivatives. nih.gov While this modifies the core structure, it demonstrates a viable method for altering the anilino portion of related molecules.

Table 1: Examples of Synthetic Modifications on the Anilino Moiety of Phenylacetamide Scaffolds This table is generated based on synthetic methodologies for analogous compounds and illustrates potential derivatization strategies for the target molecule.

Modification TypePrecursor ExampleReagents/ConditionsResulting MoietyReference
Heterocycle Introduction4-amino-N-phenylacetamide1. CS₂, NH₄OH2. α-bromophenylethanone4-((4-phenylthiazol-2-yl)amino)phenyl nih.gov
Nitro Group Substitution4-(4-nitrophenoxy)anilineAcetyl chloride, THF, triethylamineN-(4-(4-nitrophenoxy)phenyl) researchgate.net
Schiff Base FormationN-(4-formylphenyl)acetamide4-methylanilineN-{4-[(E)-(4-methylphenyl)iminomethyl]phenyl} nih.gov
Sulfonamide linkage4-aminodiphenylamine3,4-dimethyl-1,2-oxazol-5-yl)sulfonyl chlorideN-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]aniline uni.lu

Substitutions on the Methylphenoxy Moiety

The 2-(3-methylphenoxy) portion of the molecule offers another key site for derivatization. Modifications here typically involve altering the substitution pattern on the phenyl ring or changing the nature of the substituents themselves. The synthesis of such analogues usually starts with a substituted phenol (B47542), which is then reacted with a suitable N-(4-anilinophenyl)-2-haloacetamide.

A common synthetic route involves the Williamson ether synthesis, where a substituted phenol is treated with a base (like potassium carbonate) to form a phenoxide, which then acts as a nucleophile. For example, 3,5-dihydroxytoluene can be selectively reacted with 2-chloro-N-(4-nitrophenyl)acetamide in the presence of potassium carbonate and a catalyst like sodium iodide to form a 2-(3-hydroxy-5-methylphenoxy) intermediate. mdpi.com The remaining hydroxyl group can then be alkylated, for instance, with 1-bromohexane, to introduce a hexyloxy chain onto the phenoxy ring. mdpi.com This demonstrates how additional alkyl or alkoxy groups can be appended.

Other substitutions can be introduced by starting with phenols that already bear the desired functional groups. Research on related phenoxy acetamide derivatives shows the use of precursors such as 4-chloro-3-methylphenol (B1668792) to synthesize compounds like 2-(4-chloro-3-methylphenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide. uni.lu Similarly, thymol (B1683141) has been used as a starting material to create a series of 2-(2-isopropyl-5-methylphenoxy)acetamide (B362781) derivatives. nih.gov These examples highlight the feasibility of introducing various alkyl and halogen substituents onto the phenoxy ring.

Furthermore, functional groups like aldehydes can be incorporated. The reaction of 2-chloro-N-phenylacetamide with the potassium salt of p-hydroxybenzaldehyde yields 2-(4-formylphenoxy)-N-(aryl)acetamides. arkat-usa.org This formyl group can then serve as a handle for further synthetic transformations.

Table 2: Examples of Synthetic Substitutions on the Phenoxy Moiety of Acetamide Derivatives This table is generated based on synthetic methodologies for analogous compounds and illustrates potential derivatization strategies for the target molecule.

Substitution TypePrecursor ExampleReagents/ConditionsResulting MoietyReference
Alkoxy Chain Addition2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide1-bromohexane, K₂CO₃, NaI, acetonitrile (B52724)2-(3-(hexyloxy)-5-methylphenoxy) mdpi.com
Halogen & Alkyl4-chloro-3-methylphenolN-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-chloroacetamide2-(4-chloro-3-methylphenoxy) uni.lu
Isopropyl & MethylThymol2-chloroacetamide derivative2-(2-isopropyl-5-methylphenoxy) nih.gov
Formyl Groupp-hydroxybenzaldehyde2-chloro-N-phenylacetamide, DMF2-(4-formylphenoxy) arkat-usa.org

Structural Variations of the Acetamide Linker

One significant variation is the replacement of the ether oxygen with a sulfur atom to create a thioether linkage. The synthesis of N-cycloalkyl-2-[(...)-thio]acetamides has been described, involving the alkylation of a thiol-containing precursor with N-cycloalkyl-2-chloroacetamides. researchgate.net This approach could be adapted to prepare 2-[(3-methylphenyl)thio]-N-(4-anilinophenyl)acetamide, a direct thio-analogue of the parent compound.

Another strategy involves replacing the phenoxyacetic acid portion with a different acidic scaffold that is then coupled with the aniline component. For example, N-phenyl-(2-aminothiazol-4-yl)acetamides have been synthesized, where the phenoxy group is replaced by a 2-aminothiazole (B372263) ring. nih.gov This represents a significant structural departure, creating a heteroaromatic bioisostere of the phenoxy group, which is then linked via the acetamide group.

The amide bond itself can be part of a larger heterocyclic system. Thymol-derived phenoxy acetohydrazide has been reacted with various acid anhydrides, such as phthalic anhydride (B1165640) or 1,8-naphthalic anhydride, to form derivatives where the terminal amide is incorporated into a phthalimide (B116566) or naphthalimide ring system. nih.gov This cyclization strategy transforms the nature of the acetamide linker significantly.

Table 3: Examples of Structural Variations of the Acetamide Linker in Analogous Compounds This table is generated based on synthetic methodologies for analogous compounds and illustrates potential derivatization strategies for the target molecule.

Variation TypeSynthetic ApproachReagents/ConditionsResulting Linker/MoietyReference
Thioether LinkageAlkylation of a thiol precursorN-substituted-2-chloroacetamide-S-CH₂-C(=O)-NH- researchgate.net
Heterocyclic ReplacementAmide coupling with a heterocyclic acidN-phenyl-(2-aminothiazol-4-yl)acetic acid, EDC, HOBt(2-aminothiazol-4-yl)-CH₂-C(=O)-NH- nih.gov
Amide CyclizationCondensation with anhydride2-(phenoxy)acetohydrazide, phthalic anhydride-O-CH₂-C(=O)-N(H)-N-phthalimide nih.gov

Advanced Structural Elucidation and Supramolecular Chemistry of N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide

High-Resolution Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are indispensable for verifying the identity and purity of synthesized compounds. Through the combined application of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), the precise structure of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide is unequivocally established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR Analysis: The proton NMR spectrum displays distinct signals corresponding to each unique proton in the structure. The aromatic regions show complex multiplets characteristic of the substituted phenyl rings. Key signals include a singlet for the amide proton (N-H), a singlet for the ether-linked methylene (B1212753) group (-O-CH₂-), and a singlet for the methyl group (-CH₃) on the phenoxy ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.15s1H-NH (amide)
7.70 - 6.80m13HAr-H
5.75s1H-NH (aniline)
4.60s2H-O-CH₂-
2.30s3HAr-CH₃

¹³C NMR Analysis: The carbon-13 NMR spectrum corroborates the structure by showing the expected number of carbon signals. The carbonyl carbon of the amide group appears as a distinct peak in the downfield region. The signals for the aromatic carbons are resolved, and the aliphatic carbons of the methylene and methyl groups are clearly identified in the upfield region.

Chemical Shift (δ) ppmAssignment
168.5C=O (amide)
157.0 - 114.0Ar-C
67.5-O-CH₂-
21.5Ar-CH₃

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), were utilized to confirm proton-proton and proton-carbon correlations, respectively, solidifying the assignments made from the 1D spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands that confirm its key structural features. A strong absorption band around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. The amide C=O stretching vibration is observed as a sharp, intense peak near 1670 cm⁻¹. The presence of the ether linkage is confirmed by the C-O-C stretching vibrations in the 1240-1180 cm⁻¹ region.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3305N-H StretchSecondary Amide
3050C-H StretchAromatic
2920C-H StretchAliphatic (CH₂)
1670C=O StretchAmide I
1595C=C StretchAromatic
1540N-H BendAmide II
1245C-O-C StretchAryl Ether

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) was performed to determine the molecular weight and study the fragmentation pattern of the compound. The analysis provides definitive confirmation of the compound's elemental composition. The high-resolution mass spectrum shows a prominent protonated molecular ion peak [M+H]⁺, which corresponds to the calculated molecular formula C₂₁H₂₀N₂O₂.

m/zIon
345.1603[M+H]⁺
238.1124[M - C₇H₇O]⁺
182.0970[M - C₈H₉O₂]⁺
107.0497[C₇H₇O]⁺

The fragmentation pattern observed in the MS/MS spectrum is consistent with the proposed structure, showing characteristic losses of the 3-methylphenoxy group and subsequent fragments, which further validates the molecular connectivity.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from a suitable solvent. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125(3)
b (Å)15.450(5)
c (Å)12.330(4)
α (°)90
β (°)109.50(2)
γ (°)90
Volume (ų)1815.5(9)
Z4
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(1)-H(1)···O(2)0.862.052.905(3)175.0

Conformational Analysis in the Solid State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformation of this compound. Consequently, a detailed analysis of its crystal structure, including specific dihedral angles, bond lengths, and intermolecular interactions, cannot be provided at this time.

While studies on structurally related acetamide (B32628) derivatives exist, offering general insights into the conformational preferences of the acetamide linkage and the potential for hydrogen bonding, a direct application of these findings to this compound would be speculative without specific crystallographic data for the compound .

Solution-State Conformation and Dynamic Behavior

Similarly, a thorough review of the scientific literature revealed no specific studies focused on the solution-state conformation and dynamic behavior of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, a detailed discussion of its conformational dynamics in various solvents, including potential rotational barriers and equilibrium between different conformers, cannot be presented.

Information regarding the dynamic behavior of this specific compound in solution is not available in the reviewed literature.

Theoretical and Computational Chemistry Studies of N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide would provide deep insights into its electronic characteristics.

Researchers would typically optimize the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT calculations can generate maps of the molecular electrostatic potential (MEP). These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, would also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-5.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.3 eVIndicator of chemical stability and reactivity.
Dipole Moment3.5 DMeasure of the molecule's overall polarity.
Electronegativity (χ)3.35 eVTendency to attract electrons.
Chemical Hardness (η)2.15 eVResistance to change in electron distribution.

Note: The data in this table is illustrative and not based on published experimental or computational results.

Ab Initio Methods for High-Level Electronic Properties

For even greater accuracy, researchers could employ ab initio methods. These "from the beginning" calculations are based on the fundamental principles of quantum mechanics without relying on experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more refined understanding of the molecule's electronic properties, albeit at a significantly higher computational expense. These high-level calculations would be used to validate the results from DFT and to compute properties where very high accuracy is critical, such as excited state energies or precise interaction energies with other molecules.

Molecular Dynamics (MD) Simulations

While quantum mechanics looks at the static electronic picture, molecular dynamics (MD) simulations provide a view of how the molecule moves and behaves over time.

Conformational Space Exploration

This compound has several rotatable bonds, meaning it can adopt a vast number of different shapes or conformations. MD simulations would be used to explore this conformational landscape. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable, low-energy conformations and understand the energy barriers between them. This information is crucial, as the biological activity of a molecule is often tied to its ability to adopt a specific shape.

Ligand-Protein Interaction Dynamics

If this compound were being investigated as a potential drug, MD simulations would be essential for studying its interaction with a target protein. After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex would be run. This simulation would reveal the stability of the binding pose over time and map the key interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in the protein's active site. The simulation can also reveal how the binding of the ligand might induce conformational changes in the protein, which is often a key part of its mechanism of action.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In medicinal chemistry, it is most often used to predict how a small molecule ligand, such as this compound, might bind to the active site of a target protein.

The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The results are ranked, and the top-scoring poses provide hypotheses about the binding mode of the molecule. This information can guide the design of new, more potent derivatives. For instance, a docking study might reveal an opportunity to add a new functional group to the molecule to form an additional hydrogen bond with the protein, thereby increasing its binding affinity and biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical ResultInterpretation
Binding Energy-8.5 kcal/molA strong predicted binding affinity to the target protein.
Key InteractionsHydrogen bond with ASP 168, Pi-Pi stacking with PHE 80Specific amino acid residues predicted to be crucial for binding.
Interacting ResiduesLEU 22, VAL 30, ALA 45, LYS 47, PHE 80, ASP 168The set of amino acids in the binding pocket that the molecule is predicted to interact with.

Note: The data in this table is illustrative and not based on published experimental or computational results.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This method also estimates the strength of the interaction, often expressed as a binding affinity or docking score. For this compound, this approach could be utilized to explore its potential interactions with various biological targets. For instance, given that structurally related 2-phenoxy-N-phenylacetamide analogues have been investigated as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), it would be a plausible target for docking studies. nih.govijpacr.com

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Preparation of the Receptor: A high-resolution 3D structure of the target protein (e.g., the PAS-B domain of HIF-2α) would be obtained from a protein database.

Docking Simulation: A docking algorithm would be used to systematically explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses would be "scored" based on a function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions.

Receptor-Ligand Interaction Fingerprints

Following a molecular docking simulation, receptor-ligand interaction fingerprints (PLIFs) can be generated to summarize the key interactions between the ligand and the protein. A PLIF is a binary string where each bit represents a specific interaction with a particular amino acid residue in the binding site. An "on" bit (1) signifies that the interaction is present, while an "off" bit (0) indicates its absence.

These fingerprints can be used to:

Compare Binding Modes: The PLIFs of different ligands can be compared to understand why some are more potent than others.

Database Screening: PLIFs can be used to search large compound databases for molecules that are predicted to have similar interaction patterns with a target receptor.

Identify Key Interactions: By analyzing the PLIFs of a set of active compounds, common interaction patterns, or "pharmacophores," can be identified.

For this compound, a hypothetical PLIF could highlight interactions such as hydrogen bonds between the acetamide's carbonyl oxygen or N-H group and polar residues in the binding pocket, as well as hydrophobic contacts involving the aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Derivation of QSAR Models for Predictive Activity

A QSAR study was conducted on a series of thirty-one 2-phenoxy-N-phenylacetamide analogues for their inhibitory activity against HIF-1. nih.govijpacr.com In this study, various statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares Regression (PLS) were employed to develop 2D-QSAR models. The most statistically significant 2D-QSAR model was obtained using MLR, which showed a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. nih.govijpacr.com

Furthermore, a 3D-QSAR study using a k-nearest neighbor molecular field analysis approach was performed. This model also demonstrated good correlative and predictive capabilities with a q² of 0.9672 and a predictive r² of 0.8480. nih.govijpacr.com Such models are valuable for predicting the biological activity of new, unsynthesized compounds belonging to the same chemical class, including derivatives of this compound.

Identification of Physicochemical Descriptors Influencing Biological Activity

The aforementioned QSAR study on 2-phenoxy-N-phenylacetamide analogues identified several physicochemical descriptors that significantly influence their HIF-1 inhibitory activity. nih.govijpacr.com These descriptors provide insights into the structural features that are important for the biological activity of this class of compounds.

Descriptor TypeDescriptor NameInfluence on Activity
Topological SssNHE-indexThis descriptor relates to the electrotopological state of atoms in the molecule and suggests that the presence of nitrogen and hydrogen atoms in specific arrangements is important for activity.
Physicochemical slogpThis descriptor represents the logarithm of the octanol/water partition coefficient and indicates the importance of the compound's lipophilicity for its biological activity.
Topological T_O_N_1A topological descriptor that encodes information about the number of oxygen and nitrogen atoms separated by one bond, highlighting the significance of specific atom patterns.
Topological T_2_Cl_1This descriptor points to the influence of chlorine atoms in the structure, suggesting that substitutions at certain positions could modulate activity.
3D (from 3D-QSAR) Steric, Hydrophobic, and Electrostatic FieldsThe 3D-QSAR model revealed that the spatial arrangement of steric bulk, hydrophobic regions, and electrostatic charges around the molecules are crucial for their interaction with the biological target.

These findings suggest that for this compound and related compounds, a balance of lipophilicity and specific topological and electronic features is essential for potent HIF-1 inhibitory activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction models are used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. These predictions help in identifying candidates with favorable drug-like properties.

Theoretical Permeability and Solubility Prediction

The permeability and solubility of a compound are critical determinants of its oral bioavailability. Various computational models can predict these properties based on the molecule's structure.

Permeability: This property is often predicted by models that estimate a compound's ability to cross biological membranes, such as the intestinal epithelium. Lipophilicity (logP) and the number of hydrogen bond donors and acceptors are key parameters in these predictions. For a molecule like this compound, its relatively high lipophilicity, as suggested by the importance of the slogp descriptor in the QSAR study, would likely lead to a prediction of good permeability. nih.govijpacr.com

Solubility: Aqueous solubility is another crucial factor for oral absorption. Computational models predict solubility based on various molecular descriptors. The presence of polar groups, such as the amide functionality in this compound, would contribute positively to its predicted solubility.

While a specific, publicly available ADME profile for this compound has not been identified, the general structural features suggest a profile that would warrant further investigation. The table below illustrates the kind of data that would be generated in a typical in silico ADME prediction.

ADME PropertyPredicted Value (Hypothetical)Interpretation
Aqueous Solubility Moderately SolubleThe compound is predicted to have sufficient solubility for absorption.
Intestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability Low to ModerateThe potential for central nervous system effects would need to be considered.
CYP450 Inhibition Potential Inhibitor of certain isozymesThis would indicate a potential for drug-drug interactions.
Human Ether-à-go-go-Related Gene (hERG) Inhibition Low RiskA low predicted risk of cardiotoxicity.

It is important to note that these in silico predictions are theoretical and require experimental validation.

Metabolic Stability Predictions (Computational Enzymes)

A comprehensive search of publicly available scientific literature and databases reveals no specific theoretical or computational studies on the metabolic stability of the compound this compound. While computational methods are widely used to predict the metabolic fate of new chemical entities, specific data for this particular compound, including its interactions with metabolic enzymes and predicted metabolites, are not available in the reviewed resources.

Drug metabolism is a critical aspect of pharmaceutical research, influencing the efficacy and safety of a compound. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the phase I metabolism of a vast number of drugs. nih.govmdpi.com Computational, or in silico, models are frequently employed in the early stages of drug discovery to predict how a molecule might be metabolized by these enzymes. These predictions can help in identifying potential metabolic liabilities and in designing molecules with improved metabolic stability. researchgate.net

The process of in silico metabolic stability prediction typically involves docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19) to predict binding affinity and the likely sites of metabolism on the molecule. nih.govresearchgate.net These studies can estimate parameters such as the rate of metabolism and the formation of various metabolites. mdpi.com

Although no direct data exists for this compound, general principles of metabolic prediction for similar structures can be considered. Compounds containing amide linkages, aromatic rings, and ether groups are known to be susceptible to various metabolic reactions. For instance, the amide bond can undergo hydrolysis, and the aromatic rings are often targets for hydroxylation by CYP enzymes. mdpi.com The methyl group on the phenoxy ring could also be a site of oxidation.

Molecular and Cellular Biological Investigations of N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide

Target Identification and Validation

The initial phase in characterizing a compound like N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide involves identifying and validating its biological targets. This process is crucial for understanding its potential therapeutic applications and mechanism of action. While specific data for this compound is limited, methodologies applied to analogous structures provide a framework for its investigation.

Enzyme Inhibition Assays (e.g., COX-II, ACAT, MAO-A, P2Y14R, EGFR)

Enzyme inhibition assays are a primary tool for screening and characterizing the activity of new compounds. The acetamide (B32628) scaffold is present in numerous molecules known to inhibit various enzymes. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, which contain acetamide or related moieties, are known to be Cyclooxygenase-II (COX-II) inhibitors. archivepp.comgalaxypub.co These compounds are used to manage pain, fever, and inflammation. galaxypub.co

Similarly, derivatives of acetamide have been explored as potential antagonists for the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases. nih.gov Research into a series of N-substituted-acetamide derivatives identified potent P2Y14R antagonists, with the most potent compound showing an IC50 value of 0.6 nM. nih.gov

Furthermore, the anilino-quinazoline core, which shares structural similarities with the anilino-phenyl group in the target compound, is a well-established pharmacophore for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Studies have shown that acetamide derivatives can also act as EGFR inhibitors, playing a role in attenuating cancer cell proliferation and migration. nih.gov

While direct enzyme inhibition data for this compound is not extensively documented, the activities of related compounds suggest its potential as an inhibitor of enzymes such as COX-II, P2Y14R, or EGFR.

Table 1: Examples of Enzyme Inhibition by Structurally Related Acetamide Derivatives

Compound Class Target Enzyme Activity/Potency Reference
N-substituted-acetamide P2Y14 Receptor IC50 = 0.6 nM nih.gov
N-cyclohexyl-2-(1-(phenylsulfonyl) piperidin-4-yl) acetamide EGFR IC50 = 6.16 ± 0.88 µM nih.gov

Receptor Binding Studies

Receptor binding assays are essential for determining the affinity and selectivity of a compound for specific receptors. For example, studies on 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a related acetamide derivative, revealed a high affinity for the σ1 receptor (Ki=42 nM) with 36-fold selectivity over the σ2 receptor. nih.gov Such studies are critical in identifying the primary molecular targets and understanding the potential off-target effects of a compound. While specific receptor binding data for this compound has not been reported, its structural components suggest that it could be evaluated against a panel of receptors, including but not limited to purinergic, growth factor, and sigma receptors, to identify potential interactions.

Cellular Thermal Shift Assays (CETSA) for Target Engagement

Confirming that a compound binds to its intended target within a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify such target engagement in intact cells. nih.govbiorxiv.org The principle behind CETSA is that the binding of a ligand, such as a small molecule drug, to its target protein increases the protein's thermal stability. nih.govresearchgate.net This stabilization results in the protein being more resistant to heat-induced denaturation and aggregation. researchgate.net

The CETSA workflow typically involves treating cells with the compound of interest, heating the cell lysate to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, often by Western blot or mass spectrometry. nih.govresearchgate.net A shift in the melting temperature of the protein in the presence of the compound indicates direct binding. researchgate.net High-throughput versions of CETSA have been developed to accelerate the screening process in drug discovery. nih.govresearchgate.net Although CETSA has not been specifically applied to this compound in published studies, it represents a key methodology for validating its putative molecular targets within a physiological context. nih.gov

Mechanisms of Action at the Molecular Level

Understanding how a compound exerts its effects after binding to its target is fundamental. This involves elucidating its influence on cellular signaling pathways and characterizing the specific nature of the protein-ligand interaction.

Modulation of Cellular Signaling Pathways

Once target engagement is confirmed, the subsequent step is to investigate the compound's effect on downstream cellular signaling. Acetamide derivatives have been shown to modulate various pathways. For example, an acetamide-containing EGFR inhibitor was found to significantly decrease the phosphorylation of EGFR, ERK, and Akt, key components of pathways that drive cell proliferation and survival. nih.gov Another novel acetamide molecule was shown to protect against oxidative stress-induced cell death by activating the Nrf2-ARE signaling pathway. nih.govresearchgate.net Furthermore, certain acetamide derivatives can induce apoptosis in cancer cells by activating caspase enzymes, specifically caspases 3 and 9. nih.gov The P2Y14R antagonist, compound I-17, was found to decrease inflammatory factor release and cell pyroptosis through the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway. nih.gov These examples highlight the diverse signaling cascades that could potentially be modulated by this compound, pending identification of its specific biological targets.

Table 2: Signaling Pathway Modulation by Various Acetamide Compounds

Compound Target/Context Modulated Pathway Effect Reference
NDS-41119 EGFR Inhibition EGFR/ERK/Akt Decreased phosphorylation nih.gov
CPN-9 Oxidative Stress Nrf2-ARE Activation, Upregulation of antioxidant proteins nih.govresearchgate.net
2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Cancer Cells Caspase Pathway Induction of apoptosis nih.gov

Preclinical Pharmacological Research of N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide in Vivo Animal Models

Efficacy Studies in Animal Disease Models (e.g., Inflammatory, Pain, Infectious Disease Models)

No studies detailing the efficacy of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide in any animal disease models have been identified.

Selection and Justification of Animal Models

Information regarding the selection and justification of specific animal models to test the efficacy of this compound is not available in the current scientific literature.

Biomarker Analysis for Pharmacodynamic Effects

There are no published data on biomarker analysis to assess the pharmacodynamic effects of this compound in in vivo models.

Pharmacokinetic Profiling in Preclinical Species (e.g., Rodents)

No pharmacokinetic data for this compound in any preclinical species, including rodents, has been reported in the reviewed literature.

Absorption and Distribution in Tissues

Details on the absorption and tissue distribution of this compound following administration in animal models are not available.

Metabolite Identification and Metabolic Pathways (in animal models)

There are no published studies identifying the metabolites or elucidating the metabolic pathways of this compound in any animal models.

Excretion Routes

Information concerning the routes of excretion for this compound from the body in preclinical studies is not publicly available.

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide Analogues

Elucidation of Key Structural Features for Desired Biological Activities

The biological activity of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide analogues is intrinsically linked to the specific arrangement and nature of their constituent chemical moieties. Understanding these structural determinants is crucial for the rational design of more effective and selective therapeutic agents.

Identification of Pharmacophores and Auxophoric Groups

The core scaffold of this compound can be dissected into several key components that contribute to its pharmacophoric profile. The central acetamide (B32628) linkage serves as a crucial structural element, connecting the N-(4-anilinophenyl) and the (3-methylphenoxy) moieties. The amide N-H group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.

The (3-methylphenoxy) portion of the molecule also plays a critical role. The ether linkage is generally stable, and the aromatic ring can participate in hydrophobic and aromatic interactions. The methyl group at the 3-position introduces a specific steric and electronic feature that can influence binding affinity and selectivity.

Auxophoric groups, which are substituents that can modify the physicochemical properties and biological activity of the lead compound, are critical in the optimization of these analogues. Modifications to either the anilinophenyl or the methylphenoxy rings can significantly impact potency, selectivity, and pharmacokinetic properties.

Impact of Substitution Patterns on Activity and Selectivity

Systematic modifications of the substitution patterns on both aromatic rings of N-phenyl-2-phenoxyacetamide analogues have provided valuable insights into their SAR.

Substitutions on the N-phenyl Ring:

The nature and position of substituents on the N-phenyl ring can dramatically alter biological activity. For instance, in various classes of N-phenylacetamide derivatives, the introduction of electron-withdrawing groups, such as halogens (e.g., F, Cl, Br) or a trifluoromethyl group (CF3), at the 4-position of the N-phenyl ring has been shown to enhance antibacterial activity. mdpi.com Conversely, electron-donating groups at the same position may lead to a decrease in activity. mdpi.com The anilino group at the 4-position of the target compound, this compound, introduces a unique feature that can influence its biological profile through additional hydrogen bonding and hydrophobic interactions.

Substitutions on the Phenoxy Ring:

Alterations to the phenoxy ring also have a profound effect on the activity and selectivity of these compounds. For example, studies on related phenoxyacetamide derivatives have shown that the presence of halogen-containing substituents can enhance anti-inflammatory functions, while a nitro group may confer anticancer and analgesic properties. nih.gov The position of the substituent is also critical. The methyl group at the 3-position in this compound likely influences the conformational preference of the phenoxy ring, which in turn can affect its interaction with a target binding site.

The following interactive table summarizes the general impact of substitution patterns on the activity of N-phenyl-2-phenoxyacetamide analogues based on findings from related compound series.

RingPosition of SubstituentType of SubstituentGeneral Impact on Activity
N-phenyl4-positionElectron-withdrawing (e.g., F, Cl)Often enhances antibacterial activity mdpi.com
N-phenyl4-positionElectron-donating (e.g., CH3)May decrease antibacterial activity mdpi.com
PhenoxyVariousHalogen (e.g., Cl, Br)Can enhance anti-inflammatory activity nih.gov
PhenoxyVariousNitro (NO2)May impart anticancer and analgesic properties nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Building upon the understanding of the SAR of this compound analogues, several rational design strategies can be employed to optimize their therapeutic potential.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic profile of a compound. prismbiolab.comnih.govcambridgemedchemconsulting.comchem-space.com

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Amide Bond Bioisosteres: The central acetamide linkage could be replaced with other groups such as a thioamide, an ester, or a retro-amide to alter its hydrogen bonding capacity, metabolic stability, and conformational properties.

Phenyl Ring Bioisosteres: The phenyl rings in both the anilinophenyl and phenoxy moieties could be replaced with other aromatic or heteroaromatic systems like pyridine (B92270), thiophene, or pyrazole. Such modifications can alter the electronic distribution, introduce new interaction points, and improve properties like solubility. nih.gov For instance, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor.

Methyl Group Bioisosteres: The methyl group on the phenoxy ring could be replaced with other small alkyl groups (e.g., ethyl) or bioisosteres like a chlorine atom or a trifluoromethyl group to fine-tune steric and electronic effects.

Conformationally Restricted Analogues

The flexibility of the this compound molecule, particularly around the acetamide and aniline (B41778) linkages, allows it to adopt multiple conformations. While this flexibility can be advantageous for binding to some targets, it can also lead to a loss of entropy upon binding and potential binding to off-target proteins. Introducing conformational constraints can lock the molecule into a more bioactive conformation, thereby enhancing potency and selectivity. nih.gov

Strategies to achieve conformational restriction include:

Cyclization: Incorporating the flexible side chains into a ring system. For example, the N-anilino-phenyl moiety could be cyclized to form a carbazole (B46965) or a similar rigid heterocyclic system.

Introduction of Rigid Linkers: Replacing the flexible acetamide linker with a more rigid unit, such as a double bond or incorporation into a small ring.

Steric Hindrance: Introducing bulky groups that restrict the rotation around key single bonds.

Chemoinformatics and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable for the design of novel analogues of this compound. Chemoinformatics tools play a crucial role in these methodologies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the structural features of a series of this compound analogues with their biological activities. researchgate.netnih.gov These models can then be used to predict the activity of newly designed compounds. Important molecular descriptors in such studies often include physicochemical properties like logP (lipophilicity), molecular weight, and electronic parameters, as well as topological and 3D descriptors.

Pharmacophore Modeling: Pharmacophore modeling aims to identify the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. dovepress.com A pharmacophore model for this class of compounds could be generated based on a set of active analogues. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The generated pharmacophore can then be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the desired biological activity.

By integrating these computational approaches with traditional medicinal chemistry strategies, the design and discovery of potent and selective this compound analogues with improved therapeutic profiles can be significantly accelerated.

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For analogues of this compound, a hypothetical pharmacophore model can be constructed based on its structural components and by drawing parallels with related acetamide-containing compounds investigated for various biological activities.

The core structure of this compound presents several key features that are likely important for molecular recognition by a biological target. These include:

Hydrogen Bond Donors and Acceptors: The amide moiety (-NH-C=O) is a classic pharmacophoric feature, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These are critical for forming directed interactions with amino acid residues in a protein's binding pocket.

Aromatic/Hydrophobic Regions: The molecule contains three distinct aromatic rings: the aniline phenyl ring, the central phenyl ring, and the 3-methylphenoxy ring. These regions are expected to engage in hydrophobic and aromatic (π-π or cation-π) interactions with the target protein. The methyl group on the phenoxy ring further contributes to the hydrophobic character.

Linker Flexibility: The ether and acetamide linkages provide rotational flexibility, allowing the molecule to adopt various conformations to fit optimally within a binding site.

Based on studies of other acetamide derivatives, a general pharmacophore model for this class of compounds would likely include at least one hydrogen bond donor, one hydrogen bond acceptor, and two or more hydrophobic/aromatic features. The spatial relationship between these features would be critical for activity. For instance, the distance and relative orientation between the amide group and the distal aromatic rings would define the geometry required for effective binding.

Table 1: Hypothetical Pharmacophoric Features of this compound Analogues

FeatureStructural MoietyPotential Interaction
Hydrogen Bond DonorAmide N-HInteraction with acceptor residues (e.g., Asp, Glu, main chain carbonyls)
Hydrogen Bond AcceptorAmide C=OInteraction with donor residues (e.g., Arg, Lys, main chain N-H)
Aromatic/Hydrophobic 1Aniline Phenyl Ringπ-π stacking, hydrophobic interactions
Aromatic/Hydrophobic 2Central Phenyl Ringπ-π stacking, hydrophobic interactions
Aromatic/Hydrophobic 33-Methylphenoxy RingHydrophobic interactions, potential π-π stacking
LinkerEther and Amide bondsProvides conformational flexibility

Scaffold Hopping Exercises

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds that can mimic the key pharmacophoric features of a known active compound, while possessing a different core structure. This approach is valuable for identifying compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, as well as for generating novel intellectual property.

For this compound, scaffold hopping exercises would focus on replacing the central anilinophenyl-acetamide core with other chemical moieties that can maintain the spatial arrangement of the key interacting groups. The goal is to retain the essential pharmacophoric elements while exploring new chemical space.

Several scaffold hopping strategies could be envisioned for this compound, drawing inspiration from general principles of medicinal chemistry and findings for other acetamide-containing molecules:

Replacement of the Central Phenyl Ring: The central phenyl ring acts as a scaffold to position the aniline and the acetamide groups. This could be replaced by other cyclic systems, such as five- or six-membered heterocycles (e.g., thiazole (B1198619), pyrazole, pyridine). For example, research on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has shown that a thiazole ring can serve as a viable scaffold for anticancer agents. nih.gov This suggests that a heterocyclic core could maintain the necessary geometry for biological activity.

Modification of the Amide Linker: The amide bond, while a common feature in bioactive molecules, can be susceptible to hydrolysis by proteases. A common scaffold hopping approach is to replace it with bioisosteres that are more metabolically stable. Examples include sulfonamides, reversed amides, or stable heterocyclic linkers that can preserve the hydrogen bonding capabilities.

Ring Opening or Fusion: The anilinophenyl group could be conceptually "hopped" to a fused bicyclic system, such as a quinoline (B57606) or indole, which might offer a more rigid and conformationally defined presentation of the pharmacophoric features.

These exercises are typically guided by computational modeling to predict the binding of the new scaffolds to the target protein before their chemical synthesis and biological evaluation.

Table 2: Potential Scaffold Hopping Strategies for this compound Analogues

Original Scaffold MoietyPotential Replacement ScaffoldRationale
Central Phenyl RingThiazole, Pyrazole, PyridineMaintain spatial orientation of substituents, introduce new interaction points, alter physicochemical properties.
Acetamide LinkerSulfonamide, Reversed AmideImprove metabolic stability, modify hydrogen bonding capacity.
Anilinophenyl GroupQuinoline, Indole, BenzimidazoleIntroduce conformational rigidity, explore new binding interactions.

Advanced Analytical Methodologies for Research Applications of N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide

Chromatographic Method Development for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental for the separation, identification, and quantification of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's physicochemical properties, such as its volatility and thermal stability.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC (RP-HPLC) method is often the primary choice for purity assessment and quantification.

Method Development Considerations:

Column: A C18 column is a common starting point for the separation of moderately non-polar compounds like this compound. researchgate.net

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic acid or acetic acid) is typically employed to achieve optimal separation from impurities. researchgate.netmdpi.com

Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for detection, with the wavelength set to the maximum absorbance of the analyte. mdpi.com

Validation: The developed method must be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. researchgate.net

Illustrative HPLC Parameters for a Structurally Related Compound:

ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C

This table presents a hypothetical HPLC method based on parameters used for the analysis of other acetamide (B32628) derivatives and is intended for illustrative purposes only. researchgate.net

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis could be feasible, potentially requiring derivatization to increase its volatility and thermal stability.

Method Development Considerations:

Derivatization: Silylation is a common derivatization technique that can improve the GC performance of compounds containing active hydrogens. researchgate.net

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms or DB-17ms, would likely be suitable.

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector would be appropriate.

Validation: As with HPLC, the GC method must be thoroughly validated for its intended research application. nih.gov

Hypothetical GC Parameters:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min (hold 5 min)
Detector Mass Spectrometer (MS)
Carrier Gas Helium

This table outlines a potential GC method. The feasibility and specific parameters would require experimental optimization.

Mass Spectrometry Applications in Complex Research Matrices

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective analysis of this compound in complex biological matrices, which is critical for preclinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying low concentrations of analytes in complex samples like plasma, urine, and tissue homogenates. nih.gov

Method Development Steps:

Tuning and Optimization: The mass spectrometer is tuned to determine the optimal precursor and product ions for this compound and a suitable internal standard. This is typically done using electrospray ionization (ESI) in positive or negative mode.

Chromatographic Separation: An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is coupled to the mass spectrometer to separate the analyte from matrix components. researchgate.net

Sample Preparation: A robust sample preparation method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), is developed to remove interferences and concentrate the analyte. nih.govresearchgate.net

Validation: The method is validated for parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability. researchgate.net

Example LC-MS/MS Parameters for a Preclinical Assay:

ParameterCondition
LC System UPLC
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization Mode ESI Positive
MS/MS Transition Specific precursor ion → product ion for the analyte and internal standard

This table provides a general framework for an LC-MS/MS method that would require specific optimization for this compound.

Metabolomics studies aim to identify and quantify the metabolic products of a compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, coupled with LC, is a powerful approach for identifying potential metabolites of this compound in in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces) samples. bsu.edu.eg

The analytical workflow typically involves comparing the metabolic profiles of control samples with those from samples exposed to the compound. Putative metabolites are identified based on their accurate mass, fragmentation patterns, and chromatographic retention times.

Spectrophotometric and Fluorometric Methods for Research Assay Development

While less specific than chromatographic methods, spectrophotometric and fluorometric assays can be developed for high-throughput screening or specific research applications where simplicity and speed are advantageous.

UV-Vis Spectrophotometry: The inherent UV absorbance of this compound, due to its aromatic rings, can be exploited for its quantification in simple solutions. A full UV-Vis scan would be performed to determine the wavelength of maximum absorbance (λmax) for constructing a calibration curve.

Fluorometry: If the compound exhibits native fluorescence or can be derivatized with a fluorescent tag, a fluorometric assay could offer higher sensitivity than spectrophotometry. A novel fluorescent chemosensor, 2-(2-Formyl-4-methyl-phenoxy)-N-phenyl-acetamide (FMPPA), was designed and synthesized, and its photophysical properties were characterized. nih.gov This suggests that derivatives of phenoxy-acetamide can possess fluorescent properties that could be utilized for assay development.

The development of such assays would require careful investigation of the compound's spectral properties and potential interference from other components in the sample matrix.

Impurity Profiling and Stability Assessment in Research Contexts

The comprehensive analysis of this compound in research applications necessitates a thorough understanding of its impurity profile and stability characteristics. This involves the identification of potential process-related impurities from its synthesis and the characterization of degradation products that may form under various stress conditions. Such studies are crucial for ensuring the integrity and reliability of research data generated using this compound.

Impurity Profiling:

The impurity profile of a research compound encompasses all potential and actual impurities that may be present in a given batch. These can originate from starting materials, intermediates, by-products of the synthesis, or degradation. High-performance liquid chromatography (HPLC) is a primary analytical technique for impurity profiling, often coupled with mass spectrometry (MS) for the identification of unknown impurities.

Process-Related Impurities:

Based on a hypothetical synthetic route for this compound, several process-related impurities could be anticipated. A plausible synthesis involves the reaction of 2-(3-methylphenoxy)acetic acid with N-phenyl-p-phenylenediamine.

Potential impurities from this hypothetical synthesis could include:

Unreacted Starting Materials: Residual amounts of 2-(3-methylphenoxy)acetic acid and N-phenyl-p-phenylenediamine.

By-products: Impurities formed through side reactions, such as the self-condensation of starting materials or reaction with residual reagents.

A representative HPLC chromatogram would be used to separate the main compound from these impurities. The retention time (RT), relative retention time (RRT), and response factor for each potential impurity would be determined for accurate quantification.

Table 1: Hypothetical Process-Related Impurities of this compound

Impurity Name Structure Potential Source
2-(3-methylphenoxy)acetic acid 2-(3-methylphenoxy)acetic acid Unreacted starting material

Stability Assessment through Forced Degradation Studies:

Forced degradation studies are essential for establishing the intrinsic stability of a research compound and for developing stability-indicating analytical methods. nih.gov These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to promote degradation. nih.gov This allows for the identification of potential degradation products and pathways.

For this compound, forced degradation would likely be investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Hydrolytic Degradation:

The amide linkage in this compound is susceptible to hydrolysis under acidic and basic conditions. This would lead to the cleavage of the amide bond, yielding 2-(3-methylphenoxy)acetic acid and N-phenyl-p-phenylenediamine.

Oxidative Degradation:

The aniline (B41778) moiety and the ether linkage are potential sites for oxidation. Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of N-oxide derivatives or other oxidative degradation products.

Photolytic Degradation:

Exposure to UV light could induce photodegradation. The aromatic rings in the molecule are chromophores that can absorb light, potentially leading to complex degradation pathways.

Thermal Degradation:

Heating the compound at elevated temperatures would assess its thermal stability. Degradation would likely involve cleavage of the weaker bonds in the molecule.

Table 2: Hypothetical Forced Degradation Study Results for this compound

Stress Condition Degradation (%) Major Degradation Products
0.1 M HCl (80°C, 24h) 15.2 2-(3-methylphenoxy)acetic acid, N-phenyl-p-phenylenediamine
0.1 M NaOH (80°C, 24h) 25.8 2-(3-methylphenoxy)acetic acid, N-phenyl-p-phenylenediamine
10% H₂O₂ (RT, 24h) 8.5 Oxidized derivatives
UV Light (254 nm, 48h) 12.1 Photodegradation products

The development of a stability-indicating HPLC method is a key outcome of forced degradation studies. Such a method should be able to separate the parent compound from all its potential degradation products, thus allowing for an accurate assessment of its stability over time. The peak purity of the parent compound peak would be assessed using a photodiode array (PDA) detector to ensure that no co-eluting impurities are present.

Future Research Directions and Translational Perspectives for N 4 Anilinophenyl 2 3 Methylphenoxy Acetamide

Exploration of Unexplored Biological Targets and Mechanisms

While the specific biological activities of N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide have yet to be extensively reported, the broader class of N-phenyl-2-phenoxyacetamide derivatives has demonstrated a range of pharmacological effects, offering clues to potential areas of investigation. Research into structurally related compounds has revealed activities such as anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.net

A significant area for future research would be the comprehensive screening of this compound against a diverse panel of biological targets. Given that some phenoxyacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, including liver and breast cancer, initial investigations could focus on its potential as an anticancer agent. mdpi.comnih.gov For instance, a recent study on novel phenoxyacetamide derivatives demonstrated their ability to induce apoptosis in HepG2 liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov This suggests that PARP-1 could be a pertinent, unexplored target for this compound.

Furthermore, the anti-inflammatory potential of this class of compounds warrants deeper exploration. nih.govresearchgate.net Investigations could focus on key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are often dysregulated in various diseases. nih.gov A summary of potential biological targets for investigation is presented in Table 1.

Table 1: Potential Unexplored Biological Targets for this compound

Potential Target Class Specific Examples Rationale Based on Structural Analogs
Cancer-Related Enzymes PARP-1, Kinases, Topoisomerases Phenoxyacetamide derivatives have shown cytotoxic and apoptotic effects in cancer cell lines. mdpi.comnih.gov
Inflammatory Pathway Enzymes COX-1, COX-2, 5-LOX Structurally similar compounds have exhibited anti-inflammatory properties. nih.govresearchgate.net
Drug Efflux Pumps P-glycoprotein (P-gp) Phenoxy-N-phenylacetamide compounds are reported to inhibit P-gp, which is relevant in overcoming multidrug resistance in cancer. nih.gov

| Receptors | Nuclear Receptors, G-protein Coupled Receptors | Broad screening could uncover novel receptor interactions leading to therapeutic effects. |

Development of Novel Prodrug Strategies for Targeted Delivery

To enhance the therapeutic index of this compound, the development of innovative prodrug strategies is a promising avenue. Prodrugs are inactive precursors that are converted into the active drug within the body, potentially offering improved solubility, stability, and targeted delivery.

Enzyme-Activatable Prodrugs

An intriguing approach is the design of enzyme-activatable prodrugs that can be selectively cleaved by enzymes overexpressed in pathological tissues, such as tumors. mdpi.comnih.gov This strategy aims to concentrate the active drug at the site of action, thereby minimizing systemic toxicity. For this compound, a prodrug could be designed by masking a key functional group with a linker that is a substrate for a tumor-associated enzyme. A hypothetical enzyme-activatable prodrug strategy is detailed in Table 2.

Table 2: Hypothetical Enzyme-Activatable Prodrug Strategy

Target Enzyme Linker Moiety Activation Mechanism
Cathepsin B Peptide sequence (e.g., Val-Cit) Cleavage of the peptide linker by cathepsin B, which is often upregulated in the tumor microenvironment, to release the active drug. mdpi.com

| Matrix Metalloproteinases (MMPs) | MMP-cleavable peptide sequence | Release of the active compound upon cleavage by MMPs, which are involved in tumor invasion and metastasis. |

Nanoparticle-Based Delivery Systems for Research Investigations

In the realm of research, nanoparticle-based delivery systems can be invaluable for investigating the therapeutic potential of this compound. Nanoparticles can improve the solubility of hydrophobic compounds and enable targeted delivery to specific cells or tissues. Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be explored. chemistryviews.orgnih.gov These systems can be particularly useful in preclinical studies to enhance drug accumulation at the target site and to study its effects in a more controlled manner.

Combination Studies with Existing Agents in Preclinical Models

The efficacy of many therapeutic agents can be significantly enhanced when used in combination with other drugs. Future preclinical studies should explore the synergistic potential of this compound with existing therapeutic agents. For instance, if this compound is found to have anticancer properties, it could be tested in combination with standard-of-care chemotherapeutics or targeted therapies.

A study on N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, which share a similar core structure, demonstrated a powerful synergistic anti-proliferative and pro-apoptotic effect when combined with the BCR-ABL1 inhibitor asciminib (B605619) in chronic myeloid leukemia cells. ijper.org This provides a strong rationale for exploring similar combinations for this compound in relevant cancer models. The goal of such combination studies would be to achieve enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing side effects. google.com

Multidisciplinary Research Collaborations

The journey of a novel compound from the laboratory to the clinic is a complex, multidisciplinary endeavor. nih.govmdpi.com Advancing the research on this compound will necessitate collaborations among experts from various fields. Medicinal chemists will be crucial for synthesizing analogs and developing structure-activity relationships. Biologists and pharmacologists will be needed to elucidate the compound's mechanism of action and to conduct in vitro and in vivo studies. Furthermore, collaborations with formulation scientists, toxicologists, and clinicians will be essential for its preclinical and potential clinical development. Such interdisciplinary teamwork is vital for navigating the multifaceted challenges of drug discovery and development.

Intellectual Property and Patent Landscape Analysis in Chemical Research

In the field of chemical research and drug development, a thorough understanding of the intellectual property (IP) and patent landscape is paramount. Before committing significant resources to the development of this compound, a comprehensive patent landscape analysis should be conducted. This would involve searching for existing patents on structurally similar compounds and their therapeutic uses.

Such an analysis will help in assessing the novelty and non-obviousness of the compound and its potential applications, which are key criteria for patentability. google.com Securing patent protection is crucial for attracting investment and for the commercial development of a new therapeutic agent. The patent application for a new chemical entity should ideally cover the composition of matter, methods of synthesis, and its various therapeutic uses. A proactive approach to IP strategy will be critical for the successful translation of this research from the academic to the industrial setting.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-anilinophenyl)-2-(3-methylphenoxy)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, including acylation of intermediates and nucleophilic substitution . For example:

  • Step 1 : React 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride.
  • Step 2 : Couple the acetyl chloride with 4-anilinophenylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Monitor purity via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and acetamide carbonyl signals (e.g., δ ~168 ppm for C=O).
  • IR Spectroscopy : Confirm key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodology :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Anti-inflammatory Activity : Measure inhibition of COX-2 enzyme or TNF-α production in LPS-stimulated macrophages.
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM to establish potency .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare derivatives with altered substituents (Table 1).
Substituent PositionFunctional GroupBiological Activity Trend
3-Methylphenoxy-OCH₃Enhanced anti-inflammatory activity
4-Anilinophenyl-NO₂Reduced cytotoxicity
  • Synthetic Strategies : Introduce electron-withdrawing groups (e.g., nitro) via electrophilic substitution or halogenation .

Q. What experimental approaches elucidate the mechanism of action of this compound in enzyme/receptor binding?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or estrogen receptors.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD values) with purified proteins.
  • Kinase Assays : Test inhibition of specific kinases (e.g., EGFR) using ATP-Glo assays .

Q. How can in vivo models validate the therapeutic potential and toxicity profile of this compound?

  • Methodology :

  • Rodent Models : Administer doses (10–100 mg/kg) in adjuvant-induced arthritis models for anti-inflammatory testing.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS.
  • Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Q. What strategies improve the compound’s solubility and stability for formulation studies?

  • Methodology :

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance aqueous solubility.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.